Room temperature ionic liquid as solvent for in situ Pd/H formation: hydrogenation of carbon–carbon double bonds

Physical Chemistry Chemical Physics Pub Date: 2012-11-21 DOI: 10.1039/C2CP43444J

Abstract

This work undertakes mechanistic studies of H+ reduction on a palladium microelectrode in a room temperature ionic liquid. It was found that the electrode was initially in a partially passivated state in [NTf2] based RTILs and that pre-anodisation of the electrode surface has a dramatic effect on the reversibility of the system, also triggering a change from hydrogen evolution to hydrogen absorption. Theoretical modelling supported the idea of Pd/H formation under these conditions. Utilising Pd/H as an activated hydrogen source, a proof-of-concept method for hydrogenation of multiple bond containing organic molecules by in situ generation of Pd/H via reduction of H+ on palladium in a room temperature ionic liquid has been demonstrated.

Graphical abstract: Room temperature ionic liquid as solvent for in situ Pd/H formation: hydrogenation of carbon–carbon double bonds
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